molecular formula C34H35NO10S B017946 Raloxifene 4'-Glucuronide CAS No. 182507-22-8

Raloxifene 4'-Glucuronide

Cat. No.: B017946
CAS No.: 182507-22-8
M. Wt: 649.7 g/mol
InChI Key: VHXYPEXOSLGZKH-WKRHDJAJSA-N
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Mechanism of Action

Target of Action

Raloxifene 4’-Glucuronide primarily targets the estrogen receptor . The estrogen receptor plays a crucial role in mediating the effects of estrogen, a hormone that is involved in the regulation of various physiological processes, including reproductive development, bone health, and cardiovascular function .

Mode of Action

Raloxifene 4’-Glucuronide interacts with its target, the estrogen receptor, with an IC50 of 370 μM . It acts as a selective estrogen receptor modulator (SERM) . As a SERM, it exhibits both agonistic and antagonistic properties. It can activate the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibit the estrogen response element-containing vitellogenin promoter expression .

Biochemical Pathways

Raloxifene 4’-Glucuronide affects the estrogen receptor pathway. By selectively modulating the estrogen receptor, it can influence various downstream effects. For instance, it can mediate anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation .

Pharmacokinetics

Raloxifene, the parent compound of Raloxifene 4’-Glucuronide, is well absorbed from the gastrointestinal tract, with approximately 60% of the drug being absorbed following oral administration . Due to extensive first-pass hepatic metabolism that involves glucuronide conjugation, the absolute oral bioavailability of raloxifene is about 2% . Raloxifene and its glucuronide conjugates, including Raloxifene 4’-Glucuronide, are interconverted by reversible metabolism and enterohepatic recycling, which prolongs the elimination half-life of raloxifene with oral administration .

Result of Action

The main effects of Raloxifene 4’-Glucuronide, similar to its parent compound raloxifene, are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women .

Action Environment

The action of Raloxifene 4’-Glucuronide can be influenced by various environmental factors. For instance, uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen . These transporters can affect the disposition of Raloxifene 4’-Glucuronide and thus its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Raloxifene 4’-Glucuronide is formed from Raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A8, and UGT1A10 . It binds to the estrogen receptor with an IC50 value of 370 nM .

Cellular Effects

Raloxifene 4’-Glucuronide inhibits the voltage-gated potassium channel Kv4.3 by 6.2 and 20.1% when used at concentrations of 10 and 30 µM, respectively . This suggests that Raloxifene 4’-Glucuronide may have an impact on cellular signaling pathways and cellular metabolism.

Molecular Mechanism

Raloxifene 4’-Glucuronide exerts its effects at the molecular level primarily through its interaction with the estrogen receptor . It also interacts with the voltage-gated potassium channel Kv4.3, suggesting a potential role in regulating cellular excitability .

Temporal Effects in Laboratory Settings

It is known that Raloxifene, the parent compound, is extensively metabolized to form Raloxifene 4’-Glucuronide .

Dosage Effects in Animal Models

The effects of Raloxifene 4’-Glucuronide at different dosages in animal models have not been extensively studied. Studies on Raloxifene, the parent compound, have shown age-dependent effects on its oral bioavailability in rats .

Metabolic Pathways

Raloxifene 4’-Glucuronide is a product of the glucuronidation of Raloxifene, a process mediated by the UGT isoforms UGT1A1, UGT1A8, and UGT1A10 .

Transport and Distribution

The transport and distribution of Raloxifene 4’-Glucuronide within cells and tissues likely involve various transport proteins. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates like Raloxifene 4’-Glucuronide into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate their expulsion into bile, urine, and the intestinal lumen .

Subcellular Localization

Given its interactions with various transporters and receptors, it is likely to be found in multiple cellular compartments .

Comparison with Similar Compounds

Raloxifene 4’-Glucuronide stands out due to its significant role in the pharmacokinetics and pharmacodynamics of raloxifene, making it a critical compound in both clinical and research settings.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXYPEXOSLGZKH-WKRHDJAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312492
Record name Raloxifene 4′-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182507-22-8
Record name Raloxifene 4′-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182507-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raloxifene 4'-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182507228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raloxifene 4′-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALOXIFENE 4'-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ95WFT3LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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